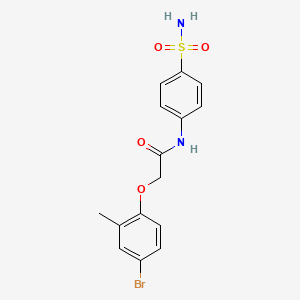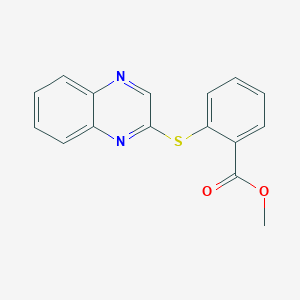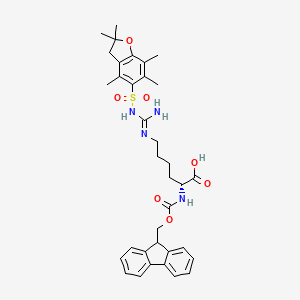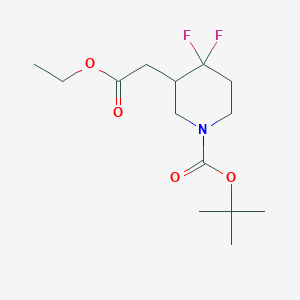
methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.
BenchChem offers high-quality methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition in Industrial Processes Pyrazole derivatives, including those structurally related to methyl 3-ethyl-5-(N-(4-fluoro-3-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, have been studied for their corrosion inhibition properties. These compounds, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown significant effectiveness in protecting mild steel in industrial applications, specifically in the pickling process. They demonstrate high efficiency, forming an adsorbed film on metal surfaces, as revealed through various methods like scanning electron microscopy and atomic force microscopy (Dohare, Ansari, Quraishi, & Obot, 2017).
Drug Discovery and Synthesis Pyrazoles are also prominent in the field of drug discovery due to their bioactive properties. For instance, the synthesis of novel pyrazoles for biological applications, such as anticancer and anti-inflammatory drugs, is an area of active research. These compounds are synthesized through various chemical reactions and tested for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies often accompany these syntheses to understand the interaction between the compounds and target enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Fluorescent Molecule Development Certain pyrazole derivatives have been identified as potential fluorescent molecules. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives have been found to exhibit strong fluorescence, making them attractive candidates for use as fluorophores in various applications. Their fluorescence intensity can be notably stronger than their methyl analogues, indicating their potential in scientific and industrial applications (Wu et al., 2006).
Crystal Structure and Spectroscopic Analysis The study of the crystal structure and spectroscopic properties of pyrazole derivatives is another significant research area. These studies often involve comprehensive experimental and theoretical analyses, including single-crystal X-ray diffraction, NMR spectroscopy, and density functional theory calculations. These investigations are crucial for understanding the molecular geometry and electronic structure of these compounds, which has implications in various scientific domains (Viveka et al., 2016).
特性
IUPAC Name |
methyl 5-ethyl-3-[(4-fluoro-3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-5-6-10(15)8(2)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJJZAZZTVDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2571484.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)




![16-[2-(3,4-Dimethoxyphenyl)ethyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2571495.png)
![Carbamic acid, N-[1-(2-propyn-1-yl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B2571496.png)
